4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-N-thiophen-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c24-19(21-17-7-4-12-25-17)23-10-8-22(9-11-23)13-18-20-16(14-26-18)15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPOXAPSDNSBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Phenylthiazole-2-carbaldehyde
The thiazole ring serves as a critical structural component, synthesized via Hantzsch thiazole cyclization. A thiourea derivative, 4-phenylthiazole-2-carbaldehyde, is prepared by reacting 4-phenylthioamide with α-bromoacetaldehyde in ethanol under reflux (72–78°C, 6–8 hours). The reaction proceeds through nucleophilic substitution, followed by cyclodehydration to yield the thiazole core.
Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Phenylthioamide | 10 mmol | Ethanol | Reflux | 8 h | 85% |
| α-Bromoacetaldehyde | 12 mmol | Ethanol | Reflux | 8 h | - |
Post-reaction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding a pale-yellow solid. Characterization by ¹H NMR confirms the aldehyde proton resonance at δ 9.82 ppm (s, 1H), while FT-IR exhibits a C=O stretch at 1698 cm⁻¹.
Functionalization of Piperazine to N-(Thiophen-2-yl)piperazine-1-carboxamide
The piperazine moiety is functionalized via carboxamide bond formation. Piperazine reacts with thiophen-2-yl isocyanate in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature (18–24 hours). Alternatively, EDC/HOBt-mediated coupling between piperazine and thiophene-2-carboxylic acid in DMF (24 hours, room temperature) achieves comparable results.
Comparative Analysis of Amidation Methods
| Method | Reagents | Solvent | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| Isocyanate coupling | Thiophen-2-yl isocyanate | DCM | 24 h | 78% | 98.5% |
| EDC/HOBt coupling | Thiophene-2-carboxylic acid | DMF | 24 h | 82% | 97.8% |
The isocyanate route avoids racemization but requires stringent moisture control. Post-reaction, the product is isolated via filtration and recrystallized from ethanol, with ¹H NMR confirming the carboxamide NH signal at δ 10.32 ppm (s, 1H).
Mannich Reaction for Methylene Bridge Formation
The final step employs a Mannich reaction to link the thiazole and piperazine moieties. 4-Phenylthiazole-2-carbaldehyde , N-(thiophen-2-yl)piperazine-1-carboxamide , and formaldehyde (37% aqueous solution) react in methanol under reflux (65–70°C, 12 hours). The reaction proceeds via iminium ion intermediacy, followed by nucleophilic attack by the piperazine’s secondary amine.
Optimized Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Formaldehyde Equiv. | 1.2 | Maximizes CH₂ bridge formation |
| Temperature | 65–70°C | Balances rate and side reactions |
| Solvent | Methanol | Enhances solubility of intermediates |
Purification via column chromatography (dichloromethane/methanol, 9:1) yields the target compound as a white solid (68–75%). ¹³C NMR corroborates the methylene linkage at δ 52.4 ppm (CH₂), while HRMS confirms the molecular ion peak at m/z 385.12 [M+H]⁺.
Optimization of Reaction Conditions
Catalytic Effects in Thiazole Cyclization
Introducing p-toluenesulfonic acid (p-TsOH, 10 mol%) as a catalyst accelerates the Hantzsch cyclization, reducing reaction time to 4 hours with a yield improvement to 89%. Side products, such as 4-phenylthiazole-2-carboxylic acid , are minimized by maintaining a pH of 6–7.
Solvent Screening for Mannich Reaction
Comparative solvent studies reveal that tetrahydrofuran (THF) increases reaction rate but decreases yield (58%) due to poor intermediate solubility. Methanol remains optimal, balancing polarity and boiling point.
Characterization of the Target Compound
Spectroscopic Analysis
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a purity of 99.1%. The compound exhibits stability in DMSO at −20°C for 6 months without degradation.
Comparative Analysis of Synthetic Methods
Alternative Routes to the Thiazole Moiety
While Hantzsch cyclization dominates, Gewald synthesis —using ketones, sulfur, and cyanide—offers an alternative but requires toxic reagents (e.g., KCN). The Hantzsch method remains preferred for scalability and safety.
Piperazine Functionalization: Isocyanate vs. Carbodiimide
The isocyanate route offers higher atom economy but poses handling challenges. EDC/HOBt coupling , though costlier, provides better reproducibility for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and phenylthiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using hydrogenation techniques, particularly at the piperazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-phenylthiazole derivatives: Compounds with similar thiazole structures but different substituents.
Thiophene-based compounds: Molecules featuring the thiophene ring with various functional groups.
Piperazine derivatives: Compounds with the piperazine core but different substituents.
Uniqueness
4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
The compound 4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from readily available piperazine derivatives. The process includes the introduction of the thiazole and thiophene moieties, which are crucial for enhancing the biological activity of the final product. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Recent studies have demonstrated that derivatives containing thiazole and thiophene rings exhibit significant antimicrobial activity. For instance, compounds similar to 4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The mechanism often involves disruption of bacterial cell membranes, leading to cell death without promoting resistance .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 14g | E. coli | 2 µg/mL |
| 14g | S. aureus | 3 µg/mL |
Antinociceptive Effects
In animal models, the compound has been evaluated for its antinociceptive properties. Research indicates that it may inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in pain modulation by degrading endocannabinoids such as anandamide . The inhibition leads to increased levels of these lipids, which can alleviate pain in models of acute and chronic pain.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In rodent models, it exhibited significant reductions in paw swelling and inflammatory markers, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin . This suggests that it could serve as a promising candidate for treating inflammatory conditions.
Case Studies
- Antimicrobial Efficacy : A study evaluated several thiazole derivatives for their antibacterial activity. Among them, a compound structurally related to 4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine showed remarkable efficacy against resistant strains of bacteria, highlighting its potential as an alternative antibiotic .
- Pain Management : In a controlled experiment involving rats subjected to thermal injury, the administration of the compound resulted in a significant decrease in pain responses compared to control groups. This effect was attributed to its action on FAAH inhibition, leading to enhanced endocannabinoid signaling .
The biological activity of 4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine can be attributed to several mechanisms:
- FAAH Inhibition : By inhibiting FAAH, this compound increases levels of endocannabinoids that modulate pain and inflammation.
- Membrane Disruption : Its thiazole and thiophene components contribute to interactions with bacterial membranes, leading to cell lysis.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that similar compounds may induce apoptosis in cancer cell lines by disrupting cellular signaling pathways .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
Thiazole Core Formation : Cyclization of thiosemicarbazides or hydrazide intermediates under reflux with ethyl alcohol, as demonstrated in the synthesis of 4-phenyl-5-(2-thienyl)-1,2,4-triazole derivatives .
Piperazine Coupling : Reaction of the thiazole intermediate with a piperazine derivative using carbodiimide-based coupling agents (e.g., EDCI·HCl) and activators (e.g., HOBt) in anhydrous DMF at 60°C .
Purification : Column chromatography (e.g., silica gel with EtOAc/MeOH) or recrystallization from ethanol to achieve >95% purity .
Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- Spectroscopy :
- 1H/13C NMR : Identify proton environments (e.g., thiophene protons at δ 6.8–7.4 ppm, piperazine methylene at δ 3.2–3.5 ppm) .
- HPLC-MS : Confirm molecular weight (e.g., m/z = 423.4 [M+H]+) and purity (>98%) .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Note: Solvent effects on tautomeric equilibria (e.g., thione-thiol forms) may require DMSO-d6 for NMR stabilization .
Q. What in vitro models are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution against S. aureus (MIC) and C. albicans (IC50) .
- Enzyme Inhibition : Acetylcholinesterase (AChE) or β-secretase (BACE1) assays for neurodegenerative disease relevance, using Ellman’s method or fluorescence resonance energy transfer (FRET) .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to establish IC50 thresholds .
Advanced Research Questions
Q. How can tautomeric equilibria in thione derivatives be resolved during spectroscopic analysis?
- Methodological Answer :
- Solvent Selection : Use DMSO-d6 to stabilize thione forms, as polar aprotic solvents reduce tautomerization .
- Variable Temperature NMR : Analyze chemical shift changes (e.g., thiol/thione proton signals) between 25°C and 60°C to identify equilibrium states .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict dominant tautomers and compare with experimental data .
Q. What strategies address contradictory bioactivity data across cell lines or assays?
- Methodological Answer :
- Dose-Response Repetition : Conduct triplicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Membrane Permeability Assessment : Use Caco-2 monolayers or PAMPA to evaluate passive diffusion, which may explain cell-specific activity variations .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
Q. How to design pharmacokinetic studies for CNS penetration, given the compound’s structural features?
- Methodological Answer :
- LogP/D Analysis : Calculate partition coefficient (e.g., SwissADME) to predict blood-brain barrier (BBB) penetration. Piperazine and thiophene moieties may enhance solubility but reduce passive diffusion .
- In Vivo Imaging : Radiolabel the compound (e.g., 11C or 18F isotopes) for PET/MRI tracking in rodent models .
- Metabolite Identification : Use LC-QTOF-MS to detect phase I/II metabolites in plasma and brain homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
